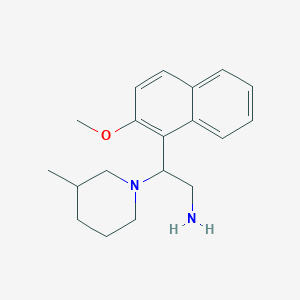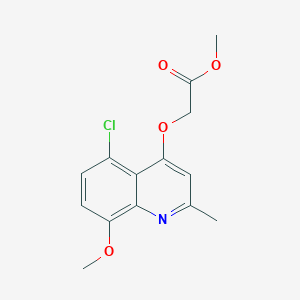
2-(2-Methoxynaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-メトキシナフタレン-1-イル)-2-(3-メチルピペリジン-1-イル)エタンアミンは、ナフタレン誘導体のクラスに属する有機化合物です。
準備方法
合成経路と反応条件
2-(2-メトキシナフタレン-1-イル)-2-(3-メチルピペリジン-1-イル)エタンアミンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下のようなものがあります。
ナフタレン誘導体の形成: 2-メトキシナフタレンなどのナフタレン誘導体から出発し、一連の反応によってエタンアミン基を導入します。
ピペリジン誘導体の形成: ピペリジン環は別途合成され、多くの場合、単純なアミンから出発してアルキル化と環化反応を行います。
カップリング反応: 最終段階では、ナフタレン誘導体とピペリジン誘導体を特定の条件下でカップリングします。例えば、EDCI (1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を塩基の存在下で用います。
工業的生産方法
このような化合物の工業的生産方法は、収率と純度を最大化するように反応条件を最適化することが多くあります。以下のようなものがあります。
触媒: 反応を加速させるために触媒を使用します。
温度制御: 目的の反応経路を促進するために特定の温度を維持します。
精製: 結晶化、蒸留、クロマトグラフィーなどの技術を用いて最終生成物を精製します。
化学反応の分析
反応の種類
2-(2-メトキシナフタレン-1-イル)-2-(3-メチルピペリジン-1-イル)エタンアミンは、以下の様々な化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、対応するケトンまたはアルデヒドを生成します。
還元: 還元反応により、特定の官能基をアルコールまたはアミンに変換することができます。
置換: この化合物は、求核置換反応または求電子置換反応に関与することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬を使用することができます。
還元: 一般的な還元剤には、水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などがあります。
置換: ハロゲン化剤や酸/塩基を用いて反応を促進する必要がある場合があります。
主な生成物
これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。例えば、酸化によりケトンが生成され、還元によりアルコールが生成される可能性があります。
4. 科学研究の応用
化学: 有機合成の中間体として使用されます。
生物学: 特定の受容体や酵素への結合など、その潜在的な生物活性を研究しています。
医学: 特定の疾患に対する薬剤候補として、その潜在的な治療効果を調査しています。
工業: ポリマーや染料など、特定の性質を持つ材料の製造に使用されています。
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, such as binding to specific receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
作用機序
2-(2-メトキシナフタレン-1-イル)-2-(3-メチルピペリジン-1-イル)エタンアミンの作用機序には、受容体や酵素などの分子標的との相互作用が含まれます。この化合物はこれらの標的に結合し、その活性を変化させ、特定の生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途と標的によって異なります。
6. 類似化合物の比較
類似化合物
2-(2-メトキシナフタレン-1-イル)-2-(3-メチルピペリジン-1-イル)エタンアミン: 他のナフタレン誘導体やピペリジン含有化合物と比較することができます。
ナフタレン誘導体: 2-メトキシナフタレンや1-ナフチルアミンなどの化合物。
ピペリジン誘導体: 3-メチルピペリジンや4-ピペリドンなどの化合物。
独自性
2-(2-メトキシナフタレン-1-イル)-2-(3-メチルピペリジン-1-イル)エタンアミンの独自性は、ナフタレン誘導体とピペリジン誘導体の両方の特性を組み合わせたその特定の構造にあります。この独特の組み合わせにより、独特の化学的および生物学的特性が生じ、特定の用途にとって価値のあるものになります。
類似化合物との比較
Similar Compounds
2-(2-Methoxynaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)ethanamine: can be compared with other naphthalene derivatives or piperidine-containing compounds.
Naphthalene Derivatives: Compounds like 2-methoxynaphthalene or 1-naphthylamine.
Piperidine Derivatives: Compounds like 3-methylpiperidine or 4-piperidone.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of both naphthalene and piperidine derivatives. This unique combination can result in distinct chemical and biological properties, making it valuable for specific applications.
特性
分子式 |
C19H26N2O |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
2-(2-methoxynaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)ethanamine |
InChI |
InChI=1S/C19H26N2O/c1-14-6-5-11-21(13-14)17(12-20)19-16-8-4-3-7-15(16)9-10-18(19)22-2/h3-4,7-10,14,17H,5-6,11-13,20H2,1-2H3 |
InChIキー |
IYHLFVKGPZPWHN-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN(C1)C(CN)C2=C(C=CC3=CC=CC=C32)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,1'-Spirobi[1H-inden]-3(2H)-one, 2',3'-dihydro-5,5'-dimethoxy-](/img/structure/B11836391.png)
![acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate](/img/structure/B11836396.png)
![1H-Pyrrole-3-carboxamide, 1-[2-(1,3-dioxolan-2-yl)ethyl]-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-](/img/structure/B11836398.png)



![Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate](/img/structure/B11836434.png)

![N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide](/img/structure/B11836449.png)
![2-[Benzyl(trimethylsilyl)amino]heptanenitrile](/img/structure/B11836453.png)
![Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11836456.png)
